![molecular formula C15H10ClNOS B14634914 2-[(2-chlorophenyl)methylidene]-4H-1,4-benzothiazin-3-one CAS No. 54913-29-0](/img/structure/B14634914.png)
2-[(2-chlorophenyl)methylidene]-4H-1,4-benzothiazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-chlorophenyl)methylidene]-4H-1,4-benzothiazin-3-one is a chemical compound that belongs to the class of benzothiazines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chlorophenyl)methylidene]-4H-1,4-benzothiazin-3-one typically involves the condensation of 2-chlorobenzaldehyde with 2-aminothiophenol under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzothiazine ring. The reaction conditions often include the use of a solvent such as ethanol or acetic acid, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
2-[(2-chlorophenyl)methylidene]-4H-1,4-benzothiazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can lead to a variety of substituted benzothiazine derivatives.
科学的研究の応用
2-[(2-chlorophenyl)methylidene]-4H-1,4-benzothiazin-3-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 2-[(2-chlorophenyl)methylidene]-4H-1,4-benzothiazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer properties.
類似化合物との比較
Similar Compounds
- 2-[(4-chlorophenyl)methylidene]-4H-1,4-benzothiazin-3-one
- 2-[(2-chlorophenyl)methylidene]-4-methyl-3-oxo-N-(3-pyridinylmethyl)-1,4-benzothiazine-6-carboxamide
- 2,2,2-trichloro-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide
Uniqueness
2-[(2-chlorophenyl)methylidene]-4H-1,4-benzothiazin-3-one is unique due to its specific substitution pattern and the presence of the benzothiazine ring. This structural uniqueness contributes to its distinct chemical reactivity and potential applications in various fields. The presence of the chlorophenyl group also enhances its biological activity, making it a valuable compound for medicinal chemistry research.
特性
CAS番号 |
54913-29-0 |
|---|---|
分子式 |
C15H10ClNOS |
分子量 |
287.8 g/mol |
IUPAC名 |
2-[(2-chlorophenyl)methylidene]-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C15H10ClNOS/c16-11-6-2-1-5-10(11)9-14-15(18)17-12-7-3-4-8-13(12)19-14/h1-9H,(H,17,18) |
InChIキー |
JQPYCRYRUSBLPR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC3=CC=CC=C3S2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


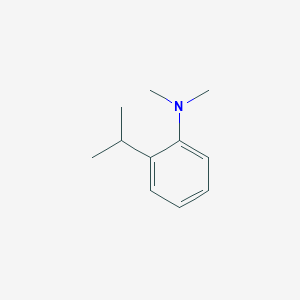
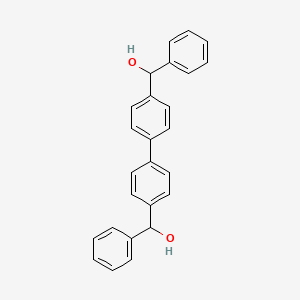
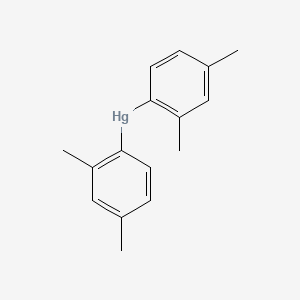
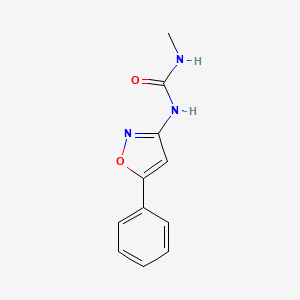
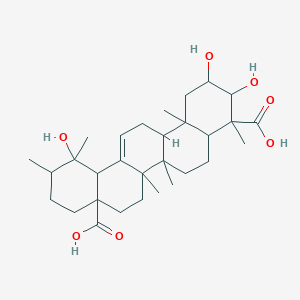
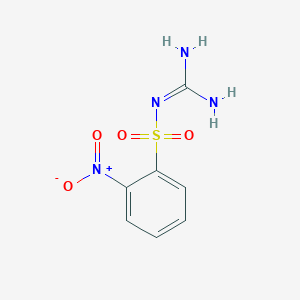

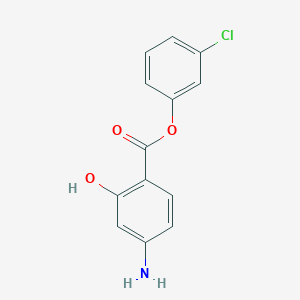


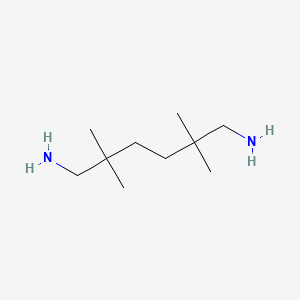


![8-Chloro-3-methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14634928.png)
